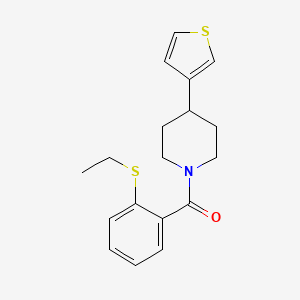

(2-(乙硫基)苯基)(4-(噻吩-3-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an ethylthio group, a phenyl group, a thiophene ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylthio group could be introduced via a nucleophilic substitution reaction, the phenyl group could be added via a Friedel-Crafts acylation, and the piperidine ring could be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The ethylthio group would add sulfur, the phenyl group would add aromaticity, the thiophene ring would add another element of aromaticity and sulfur, and the piperidine ring would add nitrogen and a cyclic structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethylthio group could potentially be oxidized, the phenyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions at the nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethylthio group could potentially increase its lipophilicity, while the presence of the piperidine ring could potentially make it a base .科学研究应用

医药化学和药物开发

(a) 抗癌特性: 噻吩环体系作为一类潜在的生物活性化合物引起了人们的关注。一些衍生物表现出有希望的抗癌特性。 例如,含有噻吩环的分子已被研究用于抑制癌细胞生长 .

(b) 抗炎作用: 噻吩衍生物还具有抗炎特性。 研究人员探索了它们在调节炎症反应中的潜力,使其成为药物开发的有趣候选者 .

© 抗菌活性: 一些噻吩类化合物表现出抗菌作用。 这些分子可能在对抗细菌和真菌感染中发挥作用 .

有机电子和半导体

(a) 有机场效应晶体管 (OFET): 噻吩介导的分子有助于有机半导体的发展。 依赖于有机材料的 OFET 得益于噻吩衍生物独特的电子特性 .

(b) 有机发光二极管 (OLED): 含有噻吩的化合物用于制造 OLED。 它们有效地发光的能力使它们成为显示技术中的重要组成部分 .

材料科学和腐蚀抑制

(a) 腐蚀抑制剂: 噻吩衍生物在工业化学和材料科学中得到应用。 它们用作腐蚀抑制剂,以保护金属在侵蚀性环境中免受降解 .

药理学

(a) 降压特性: 一些噻吩类化合物表现出降压作用,可能有助于控制高血压 .

(b) 抗动脉粥样硬化作用: 研究人员探索了噻吩衍生物在预防或治疗动脉粥样硬化中的应用,动脉粥样硬化是一种以动脉斑块积聚为特征的疾病 .

其他应用

(a) 电压门控钠通道阻滞剂: 阿替卡因是一种含有 2,3,4-三取代噻吩骨架的化合物,用作电压门控钠通道阻滞剂,在欧洲用作牙科麻醉剂 .

(b) 金属络合剂: 噻吩衍生物可以作为金属络合剂,影响各种环境中的金属离子相互作用 .

作用机制

Target of Action

Similar compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-hsd1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action in tissues and maintaining homeostasis .

Mode of Action

If it indeed targets 11 β-HSD1 like its analogs, it would bind to this enzyme and inhibit its activity . This inhibition could prevent the conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones .

Biochemical Pathways

If it inhibits 11 β-hsd1, it would impact the glucocorticoid pathway . This could have downstream effects on various physiological processes, including inflammation, immune response, and metabolism .

Pharmacokinetics

Similar compounds have been reported to have improved pharmacokinetic and/or microsomal stability properties . These properties could influence the bioavailability of the compound .

Result of Action

If it acts as an inhibitor of 11 β-HSD1, it could potentially modulate the physiological effects of glucocorticoids, impacting processes such as inflammation, immune response, and metabolism .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .

属性

IUPAC Name |

(2-ethylsulfanylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-7-14(8-11-19)15-9-12-21-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEXKGALFLMRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)

![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)

![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)